1-Vinylcyclododecanol
Description
1-Vinylcyclododecanol (C₁₄H₂₄O) is a cycloaliphatic alcohol featuring a cyclododecane backbone substituted with a hydroxyl (-OH) group and a vinyl (-CH=CH₂) group at the 1-position. While direct data on this compound is absent in the provided evidence, its structure can be inferred from analogous cyclododecanol derivatives. For instance, 1-phenylcyclododecanol (C₁₈H₂₈O) shares the same cyclododecane core but substitutes the vinyl group with a phenyl ring .
Properties
Molecular Formula |
C14H26O |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-ethenylcyclododecan-1-ol |
InChI |
InChI=1S/C14H26O/c1-2-14(15)12-10-8-6-4-3-5-7-9-11-13-14/h2,15H,1,3-13H2 |
InChI Key |
IKDAAKTZPNAEIT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCCCCCCCCCC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Reactivity: The vinyl group in this compound likely enhances its utility in polymerization compared to phenyl or alkyl-substituted analogs .
- Hydrophobicity: Long alkyl chains (e.g., 1-nonyl, 2-octyldodecanol) increase hydrophobicity, making them suitable for surfactants or lubricants .
- Symmetry : Dodecane-1,12-diol’s terminal diol structure favors applications in polyesters or cross-linking agents .
Physicochemical Properties
While explicit data for this compound is unavailable, trends can be inferred:
- Boiling Point: Expected to be lower than 1-phenylcyclododecanol (due to lighter molecular weight) but higher than linear alcohols like 1-dodecanol.
- Stability: The vinyl group may introduce susceptibility to oxidation or radical reactions, unlike the stable phenyl group in 1-phenylcyclododecanol .
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